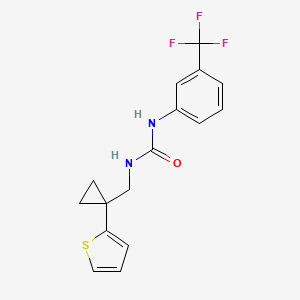

3-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide" appears to be a derivative of the 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides class, which are known for their role as transient receptor potential vanilloid 1 (TRPV1) antagonists. These compounds are of significant interest due to their potential therapeutic applications in pain management and other conditions related to the TRPV1 receptor .

Synthesis Analysis

The synthesis of related compounds typically involves the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of TRPV1 antagonists is critical for their binding potency. Docking analysis of similar compounds has shown that specific hydrophobic interactions and the presence of certain substituents in the C-region of the ligand are crucial for high binding potency . The molecular structure of the compound would likely exhibit similar interactions due to the presence of a sulfonamide group and a piperidine moiety.

Chemical Reactions Analysis

The chemical reactions involving these compounds are primarily their interactions with the TRPV1 receptor. The structure-activity relationship (SAR) studies indicate that the nature of substitutions on the phenyl ring and the sulfonamide ring influences the binding affinity and antagonistic activity against the TRPV1 receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by the nature of their substituents. The presence of fluorine atoms and sulfonamide groups typically affects the lipophilicity and metabolic stability of these molecules, which in turn can impact their pharmacokinetic and pharmacodynamic profiles .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications

Compounds incorporating a sulfonamide moiety, particularly those with heterocyclic structures similar to "3-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide," have shown potential as anticonvulsant agents. For example, a study on derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety demonstrated significant anticonvulsive effects in models of picrotoxin-induced convulsion, highlighting the therapeutic potential of these compounds in epilepsy treatment (Farag et al., 2012).

Anticancer Applications

Research on various heterocyclic compounds, including those with sulfonamide linkages, has explored their efficacy as anticancer agents. A notable study synthesized and evaluated a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for their anticancer potential, with some compounds demonstrating strong activity against cancer cell lines, suggesting the relevance of such structures in developing new cancer therapies (Rehman et al., 2018).

Antimicrobial Applications

The synthesis of new heterocyclic sulfonamides, including those structurally related to the compound , has shown promising results as antimicrobial agents. Studies have developed compounds with significant potent activity against various microbial strains, indicating the potential of these molecules in addressing antibiotic resistance and treating infectious diseases (Vinaya et al., 2009).

Drug Metabolism Applications

Research on biaryl-bis-sulfonamide compounds, similar to "3-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide," has extended into drug metabolism studies. For instance, the use of microbial-based surrogate biocatalytic systems for producing mammalian metabolites of such compounds has been demonstrated, facilitating the exploration of their pharmacokinetics and potential therapeutic applications (Zmijewski et al., 2006).

Eigenschaften

IUPAC Name |

3-[(3-fluorophenyl)sulfonylamino]-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S2/c19-15-4-1-5-16(11-15)28(25,26)22-7-6-17(24)21-12-14-3-2-9-23(13-14)18-20-8-10-27-18/h1,4-5,8,10-11,14,22H,2-3,6-7,9,12-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTYPDNJQKBVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2548101.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide](/img/structure/B2548103.png)

![N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B2548104.png)

![3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2548106.png)

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde](/img/structure/B2548108.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)